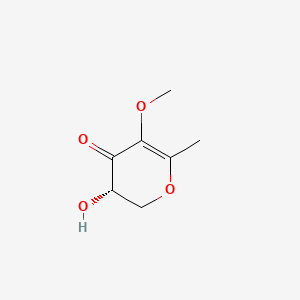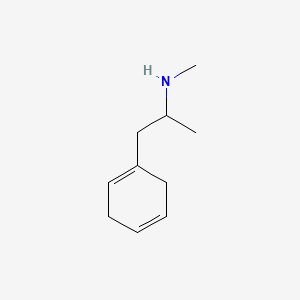
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an indole ring, a cyclohexyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in the synthesis of peptides and other biologically active molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives, cyclohexyl compounds, and amino acid precursors.
Formation of the Indole Ring: The indole ring is often synthesized through Fischer indole synthesis or other suitable methods.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation or other suitable reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected amino acid derivative is then coupled with the indole-cyclohexyl intermediate using peptide coupling reagents such as EDCI or DCC.
Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Indole-2,3-diones and related compounds.
Reduction: Indoline derivatives.
Substitution: Various substituted indole and cyclohexyl derivatives.
Scientific Research Applications
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2-amino-3-(2-cyclohexyl-1H-indol-3-yl)propanoate: Lacks the Boc protecting group.
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the cyclohexyl group.
Uniqueness
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate is unique due to the presence of both the cyclohexyl group and the Boc-protected amino group. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl (2S)-3-(2-cyclohexyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-5-29-22(27)20(26-23(28)30-24(2,3)4)15-18-17-13-9-10-14-19(17)25-21(18)16-11-7-6-8-12-16/h9-10,13-14,16,20,25H,5-8,11-12,15H2,1-4H3,(H,26,28)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDSWLZERFWIP-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(NC2=CC=CC=C21)C3CCCCC3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=C(NC2=CC=CC=C21)C3CCCCC3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)






